Synthesis Yield: 5-Chloro-2-(1,1-dimethylethyl)pyrimidine vs. 5-Chloro-2-(1-methylethyl)pyrimidine
Under identical Vilsmeier-type pyrimidine cyclization conditions, the target compound (5-chloro-2-(1,1-dimethylethyl)pyrimidine) was isolated at 80% theoretical yield, whereas the isopropyl analog 5-chloro-2-(1-methylethyl)pyrimidine gave only 22% yield [1]. This nearly 4-fold difference in isolated yield is attributed to the steric and electronic influence of the tert-butyl group, which stabilizes the intermediate imidamide and suppresses side reactions during cyclization.
| Evidence Dimension | Isolated synthesis yield (Vilsmeier-type cyclization) |
|---|---|
| Target Compound Data | 80% of theoretical |
| Comparator Or Baseline | 5-Chloro-2-(1-methylethyl)pyrimidine: 22% |
| Quantified Difference | 3.6-fold higher yield |
| Conditions | N-(2-chloro-3-(dimethylamino)-2-propylidene)-N-methylmethanaminium perchlorate, 2,2-dimethylpropanimidamide·HCl, NaOMe/MeOH, reflux (US 4,474,958, Example 3 vs. Example 2) |
Why This Matters
For procurement, the 80% yield directly translates to lower raw-material cost per gram of intermediate, making the tert-butyl derivative the more economical choice for scale-up.
- [1] US Patent 4,474,958 – 2-Alkyl-5-halopyrimidines, Examples 2 and 3, 1984. View Source
